Methyl2-ethoxyacetimidate

Description

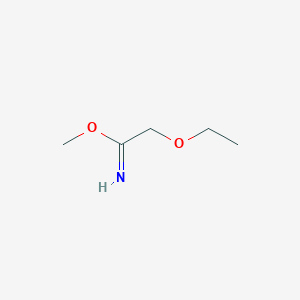

Methyl 2-ethoxyacetimidate (hypothetical structure: CH₃OCH₂C(=NH)OCH₃) is an imidate ester characterized by an ethoxy group (-OCH₂CH₃) and a methyl ester (-OCH₃) attached to an acetimidate backbone. Imidates are typically used as intermediates in organic synthesis, particularly in the formation of amidines or protection of carbonyl groups .

Properties

IUPAC Name |

methyl 2-ethoxyethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-8-4-5(6)7-2/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEDRWAZIMDAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl2-ethoxyacetimidate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Another method involves the use of ethyl chloroacetate and methylamine, where the reaction proceeds through nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors is common to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl2-ethoxyacetimidate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like ammonia (NH3) and primary amines are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitriles, while reduction can produce amines. Substitution reactions can result in various substituted acetimidates.

Scientific Research Applications

Methyl2-ethoxyacetimidate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: It serves as a reagent in biochemical assays and enzyme studies.

Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl2-ethoxyacetimidate involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the conditions. The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity. The pathways involved in its reactions often include nucleophilic attack, electron transfer, and bond formation or cleavage.

Comparison with Similar Compounds

Key Observations:

Functional Group Influence: Ethyl 2-methoxyacetimidate (CAS 57366-77-5) shares the same molecular formula as Methyl 2-ethoxyacetimidate but differs in substituents (ethyl vs. methyl ester, methoxy vs. ethoxy). 2-Ethoxyethyl Acetate (CAS 111-15-9) lacks the imidate group but shares ethoxy functionality. Its higher molecular weight and ester group make it less reactive than imidates, favoring solvent applications .

Reactivity and Stability :

- Imidates like Ethyl 2-methoxyacetimidate are prone to hydrolysis under acidic or basic conditions, forming amidines. Methyl 2-ethoxyacetimidate likely exhibits similar behavior but may demonstrate slower hydrolysis due to the ethoxy group’s steric hindrance compared to methoxy .

- 2-Methoxyethoxymethyl Chloride (CAS 3970-21-6) highlights the role of ethoxy/methoxy groups in electrophilic reactions, suggesting that Methyl 2-ethoxyacetimidate could act as a protecting agent or electrophile in synthetic pathways .

Physical Properties: Polar compounds like Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate (XLogP3: 0.4) demonstrate the impact of multiple functional groups on solubility and bioavailability. Methyl 2-ethoxyacetimidate, with a similar imidate backbone, may exhibit moderate polarity but lower water solubility than oxoacetate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.